Benzyl 2-(chlorosulfonyl)ethylcarbamate
Overview
Description
Kinetic Study of the Oxidation of Substituted Benzyl Alcohols
The research on the oxidation of substituted benzyl alcohols by ethyl chlorocarbamate (ECC) provides insight into the reaction kinetics and the formation of benzaldehyde as the main product. The study indicates that the reaction is first-order with respect to the alcohol, ECC, and hydrogen ion, and it also highlights the significance of kinetic isotope effects in the process .
Alkyl 4-chlorobenzoyloxycarbamates in Aminohydroxylation
Alkyl 4-chlorobenzoyloxycarbamates have been developed as nitrogen source reagents for the intermolecular Sharpless aminohydroxylation reaction. This research demonstrates the effectiveness of these reagents under base-free conditions and explores the scope and limitations of the method with various alkenes, particularly trans-cinnamates .
Synthetic Equivalent of Ethylene 1,2-Dipole
The study of 1,1-Bis(benzenesulfonyl)ethylene reveals its role as a synthetic equivalent of ethylene 1,2-dipole. The research suggests that this compound can engage in dipolar reaction mechanisms with olefins, leading to products that can be desulfonylated into formal ethylene adducts .
Malonic Ester-type Syntheses with Ethyl (Benzothiazol-2-ylsulfonyl)acetate
A novel methodology for synthesizing substituted carboxylic acids using ethyl (benzothiazol-2-ylsulfonyl)acetate is described. The process involves alkylation followed by desulfinating and hydrolysis under mild conditions to yield the desired products in good-to-excellent yields .
Generation of Reactive Benzyl Cations
A new method for generating highly reactive benzyl cations through the thermal decomposition of aryl-benzyl-sulfamoylcarbamates is presented. These cations are capable of alkylating aromatic compounds efficiently without the need for catalysts .
Molecular Structure and Vibrational Spectra Analysis
The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been studied using Hartree-Fock and density functional methods. The research compares calculated geometric parameters and vibrational frequencies with experimental data, providing assignments for fundamental vibrational modes .
Substituted Benzyl N-Nitrosocarbamates Synthesis
The synthesis and characterization of substituted benzyl N-nitrosocarbamates with specific functionalities are reported. These compounds are part of a broader effort to design photolabile structures for controlled release applications .
Nonlinear Optical Material: Tolane Derivative Synthesis
A novel tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, has been synthesized and structurally characterized as a potential nonlinear optical material. The study highlights the importance of hydrogen bonding in achieving non-centrosymmetric geometry, which is crucial for nonlinear optical properties .
Scientific Research Applications
Inhibition of Carbonic Anhydrase Enzymes
A study conducted by Göksu et al. (2014) synthesized sulfamoyl carbamates and sulfamide derivatives, including reactions with chlorosulfonyl isocyanate (CSI), to investigate their inhibition effects on human carbonic anhydrase isoenzymes. The novel benzylsulfamide analogs demonstrated nanomolar inhibition constants, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Göksu et al., 2014).
Friedel-Crafts Alkylation Catalyst
Sefkow and Buchs (2003) described a method for generating highly reactive benzyl cations from aryl-benzyl-sulfamoylcarbamates, obtained through a reaction with chlorosulfonyl isocyanate. This method facilitated the uncatalyzed Friedel-Crafts alkylation of aromatic compounds, showcasing the compound's role in organic synthesis (Sefkow & Buchs, 2003).
Europium Complex Nanowire Fabrication
Li et al. (2002) reported the synthesis of a new compound involving benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate for the fabrication of Europium (Eu(III)) complex nanowires. This work highlighted the compound's application in the development of materials with enhanced luminescence properties for potential use in electronic and photonic devices (Li et al., 2002).
Novel Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on the chemistry of benzimidazole sulfanyl derivatives to include ethyl carbamates, displaying potent activity against Helicobacter pylori. This study underscores the compound's utility in developing new antimicrobial agents (Carcanague et al., 2002).
Gas Phase Elimination Kinetics Study
Luiggi et al. (2002) investigated the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, offering insights into the steric factors affecting the rate of decomposition. This research provides valuable information for the design of carbamate-based compounds with specific reactivity profiles (Luiggi et al., 2002).
Safety And Hazards
The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .
properties
IUPAC Name |
benzyl N-(2-chlorosulfonylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWUXOKRGDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532213 | |
Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(chlorosulfonyl)ethylcarbamate | |
CAS RN |
52530-50-4 | |
Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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